Journal Name:Journal of Solid State Chemistry
Journal ISSN:0022-4596
IF:3.656
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/622898/description
Year of Origin:1969
Publisher:Academic Press Inc.
Number of Articles Per Year:421
Publishing Cycle:Monthly
OA or Not:Not
Study of the gas-phase decomposition pathways of poly(ethylene glycol) by Electron Transfer Dissociation
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-02-21 , DOI: 10.1016/j.ijms.2023.117028
Tandem mass spectrometry involving electron transfer dissociation (ETD) could be very useful for polymer characterization. However, parameters influencing gas-phase decomposition pathways are poorly understood and this method is rarely applied. In this report, precursor ions [polyether + cation(s)]2+ generated from three poly(ethylene glycol) (PEG), which differ only in their chain ends (dimethoxy PEG, monomethoxy/monohydroxy PEG or dihydroxy PEG), were submitted to ETD conditions to study the influence of the cationizing agent, and that of the chain ends on the dissociation pathways. Experiments were carried out using various cationization agents: H+, alkali metals (Li+, Na+ and Cs+), an alkaline earth (Ba2+) and transition metals (Mn2+, Fe2+, Co2+, Ni2+, Cu2+ and Zn2+). The gas phase interaction of a fluoranthene anion with precursor ions [PEG24Me2+cation(II)]2+ or [PEG24Me2+2 cation(I)]2+ gives very variable results depending on the metal. Bond dissociation is not always observed, because competitive reactions can lead to the formation of sufficiently stable species (by addition of fluoranthene, simple reduction of the complex, elimination of the metal, or by addition of O2), to the detriment of fragmentation reactions (in particular with the monovalent cations Na+ and Cs+). In contrast, from [PEG24Me2+cation(II)]2+ all divalent cations lead to bond cleavages. These cations can be classified according to their ability to cause the highest fragmentation: Fe2+ > Ba2+ > Mn2+ ≈ Ni2+ > Co2+ > Cu2+ > Zn2+. Although the Fe2+ adduct presents the highest fragmentation rate, the spectrum is dominated by the loss of a small molecule (ethylene), the Ni2+ cation gives the richest fragmentation (the number of fragment series was the most important). Within the same family of cationization agents (alkaline or transition metals), the processes implemented under ETD conditions can sometimes be very different. Some fragment ions are common to a set of metals (e.g. the an ion series is generated from all adducts), while others are more specific (e.g. the loss of ethylene from Mn2+, Fe2+ and Co2+ adducts). The C–O bond is the most frequently broken bond. From monomethoxy/monohydroxy PEG and dihydroxy PEG, the presence of a hydroxyl function at one end of the chain can compromise bond dissociation along the carbon skeleton if H+ loss is favored, but the use of a transition metal such as Mn and Fe, induces nevertheless fragmentation. This work establishes that ETD of polyether backbone is possible if a suitable cation is chosen (Fe (II), Mn (II) for example), regardless of the chain end (-OCH3 or –OH).
Detail
Quantitative assessment and suppression of anharmonic potential of quadrupole linear radiofrequency ion traps with round electrodes
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2022-12-13 , DOI: 10.1016/j.ijms.2022.116997
Precision manipulation of the quantum coherence of radiofrequency (RF) ion trap systems is one of the most important prerequisites for the development of high-performance ion frequency standards, high-fidelity ion trap quantum computing, and ion precision spectroscopy. The anharmonic potential of the ion trap exacerbates the non-ideal kinetic properties of the trapped ions and the simple harmonic motions of the heated ions, which in turn constrain the coherence time of the trapped ion systems. In this study, we developed a precision assessment and optimization method for the potential field of a quadrupole linear RF ion trap with round electrodes based on the joint weight suppression of the multi-order anharmonic potential, which is applicable for ion ensembles of cloud, liquid, and crystalline forms, and for different ion numbers. By quantifying the potential of each radial order of the decoupled transient RF potential, we established the quantitative loss relationship between the structure parameter of the linear RF ion trap with round electrodes and the trapping potential and outlined the influence of the structure parameter of the trap on the weight of the anharmonic potential. We determined the optimal structure parameter k (the ratio of pole radius re to radius r0 of the maximum trapping field) of the quadrupole linear ion trap with round electrodes as 1.1451447, which minimizes the overall anharmonic potential and achieves the highest reported accuracy (Reuben et al., 1996) [1]. This result provides a basis for the solution of problems in physics such as obtaining long-time trapping under low heating rate, precision manipulation of coherence, motion effect suppression, and efficient cooling of 3D ion systems, which are conducive to quantum coherence with time delays, spectral measurement approaching the theoretical accuracy limit, and high-performance frequency standards of 3D ion systems.
Detail
Gas-phase dopant flow to modify nanoLC-MS and nanoESI protein charge
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-02-16 , DOI: 10.1016/j.ijms.2023.117026
A miniature permeation device is used to add controlled amounts of gas-phase dopant to the air around two types of atmospheric pressure nanoflow electrospray source: a pulled glass capillary needle in a custom mount, and for the first time a commercial nano-liquid chromatography emitter in a commercial ion source housing. Intact proteins sprayed at 300 nL/min are charge-reduced by the addition of nitrogen doped with diethylamine, and the reaction is assisted by adjusting flow rate, positioning, and enclosure of the nanoflow emitter. Charge distribution is shifted to lower charge states with increasing amounts of dopant. The maximum signal of the most abundant charge state and the total signal abundance are increased to an extent dependent on the mass and isoelectric point of the protein.
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Enabling one- and two-dimensional mass spectrometry in a linear quadrupole ion trap
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.ijms.2023.117099
Two-dimensional tandem mass spectrometry (2D-MS/MS) provides rapid unsupervised access to all product ions of all ionized precursor ions in a single scan, and as such, is a powerful analysis method for quadrupole ion traps. However, the way in which 2D-MS/MS was previously implemented on our Thermo LTQ prevented us from switching back and forth from conventional one-dimensional mass spectrometry (1D-MS) without significant effort and on any reasonable timescale. This drawback inhibited our ability to perform standard workflows such as mass calibration and automatic voltage optimizations, but also made it impractical to perform cross-validation between modes on the same instrument. In effect, this reduced our data quality, preventing us from generating 2D-MS/MS spectral libraries with high fidelity, and from comparing spectra collected under differing conditions (user, time, etc.). In this study, an Arduino Uno microcontroller is used to control several electrical/electromechanical switches and the timing of all experimental subsystems in response to the instrument trigger output and a user selected operating mode. With a selection made, the user simply needs to adjust a few software parameters and change the bath gas of the linear ion trap. The ability to rapidly switch operational modes is demonstrated using a mixture of tetraalkylammonium cations for which spectra are collected in both 1D (helium) and 2D (nitrogen) modes in less than 1 min. By calibrating and measuring the RF amplitude control signal in 1D mode it is possible to calculate the applied RF amplitude in 2D mode, thereby allowing the user to determine relevant quadrupole operating parameters for a particular sample. Details of the system and its modifications are provided.
Detail
Introducing direct probe electrospray ionization tandem mass spectrometry in apiculture: Comparison with other mass spectrometric methods for the determination of antibiotics in bees and honey
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-04-17 , DOI: 10.1016/j.ijms.2023.117064
Amphenicols and tetracyclines (TCs) antibiotics use in apiculture is mainly focused on the treatment of bee brood diseases. Despite their efficiency, the serious genotoxic effects that some elicit led to their banning for use in apiculture and for chloramphenicol (CAP) in all food-producing animals. In this work, three tandem mass spectrometric methods were developed and validated for the analysis and quantification of CAP, thiamphenicol (TF), florfenicol (FF), tetracycline (TC), oxytetracycline (OTC) and chlortetracycline (CTC) in honey and honeybees. With the first, we have demonstrated the first use of probe electrospray ionization (PESI) in conjunction with tandem mass spectrometry (MS/MS) for antibiotics determination in honey and bees entailing a minimum sample preparation for bees, resulting in rapid chemical analysis for both commodities. The second was a reversed-phase HPLC-ESI-MS/MS method sharing the same scope. With the third chiral HPLC-ESI-MS/MS method, it was attempted to separate CAP stereoisomers in both commodities since reports have shown that only the D-threo isomer displays antimicrobial properties. The analytical methods fulfilled validation criteria demonstrating recoveries in the range of 74–92%, managing to address the minimum required performance limit (MRPL) for CAP, with the exception of PESI-MS/MS. The latter displayed a detection capability (CCβ) for all compounds in proximity to 1 ng/g, and an overall runtime of 1.5 min. In total, 68 samples of honeybees and honey were evaluated for amphenicols and TCs residues. CAP was detected only in two honeybee samples, while one honey sample was positive to TC and OTC was detected in traces in another sample. PESI-MS/MS managed to quantify both TC in honey and CAP in bees in proximity to the values assigned by the conventional HPLC-ESI-MS/MS methods. With regard to the separation of CAP's isomers, the chiral method managed to resolute all isomers and quantify CAP in one bee sample in the form of its L-threo stereoisomer. Overall, ABCs detection in honey and related matrices still constitutes a challenge, considering their prevalence and potential applications in major honey-producing countries.
Detail
Developing a peptide concatemer (PepCon) as a process control for LC-MS based proteomics
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.ijms.2023.117104
Quantitative concatenated peptide (QconCAT) technology is currently used for the absolute quantification of proteins of interest in a biological sample. It relies on artificially created proteins that are concatenations of different, isotopically labeled peptides. Because these isotopically labeled peptides are at a 1:1 ratio and correspond to naturally occurring peptides in the biological sample, each peptide can be used as a standard for the absolute quantitation of all proteins of interest at once. Although the QconCAT technology has utility for quantitation of known peptides in a mixture, it is not helpful for scientists who need a proteomics standard (1) that can be spiked into a protein mixture at an extremely low level, (2) that can be co-purified during sample fractionation, and (3) that is optimized for ESI used in mass spectrometry. Thus, there exists a need for an ideal standard protein that is large enough to behave as a protein but consists of multiple, concatenated copies of the same peptide, which, upon digestion, amplifies (e.g., >10-fold) into a detectable peptide species. This technical report describes the development of “PepCon”, a peptide concatemer that fulfills this unmet need.
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Stability of MeV primary ion induced secondary ions
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-03-01 , DOI: 10.1016/j.ijms.2023.117037
We report on the analysis of the onset and the intensity of metastable secondary ions, which are desorbed from the target material as a result of bombarding organic samples with MeV primary ions. The bimodal time-of-flight mass spectrometer, which can analyze secondary ion in linear and reflectron modes, was used for detection and characterization of such ions. The use of the bimodal mass spectrometer for this specific purpose is demonstrated on amino acid arginine, where three main fragments were detected. We have also analyzed the influence of the primary ion beam on the intensity of metastable ion signal. Results from chlorine ion beams with energies between 3 and 10 MeV have exhibited the importance of electronic sputtering on the product/precursor ion peak intensity ratio, which is significantly decreased when using primary ions with higher energy.
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MALDI peptide mapping for fast analysis in protein footprinting
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.ijms.2023.117080
Although protein footprinting results are commonly obtained by ESI-based LC-MS/MS, a more rapid-turnaround alternative approach is desirable to expand the scope of protein footprinting and facilitate routine analysis such as monitoring protein high order structure in quality control or checking epitope maps. Considering that MALDI is a faster procedure that can be easily adapted for high-throughput analysis, we explore here the feasibility of developing a MALDI-based analysis “portfolio” of bottom-up peptide mass mapping for footprinting. The approach was applied to several model proteins that were submitted to two footprinting strategies, FPOP and GEE labeling, and their performance was evaluated. We found adequate coverage that can be improved with automatic off-line separation and spotting, demonstrating the capability to footprint accurately protein conformational change, showing that MALDI may be useful for selected applications in protein footprinting.
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Preparation of ultracold ions in strong magnetic field and application to gas-phase NMR spectroscopy II
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-04-29 , DOI: 10.1016/j.ijms.2023.117068
This paper presents a gas-phase nuclear magnetic resonance (NMR) apparatus, which may enable a tandem combination with an ion cyclotron resonance mass spectrometer. The NMR technique is widely used for analyzing the physical and chemical properties of materials; however, it is mostly limited to materials in condensed phases. Here, we construct a gas-phase NMR apparatus to extend this technique to gas-phase molecular ions. We outline the principle of NMR detection based on a Stern-Gerlach-type experiment and describe the experimental procedures and results for the preparation and manipulation of ultracold ions, which are fundamental for the proposed NMR detection. The development of the gas-phase NMR probe and radio-frequency excitation system and the features of the apparatus are presented. We also discuss the feasibility of combining this apparatus with an ion cyclotron resonance cell for realizing an NMR apparatus for mass-selected molecular ions briefly.
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A novel method to analyse DART TOFMS spectra based on Convolutional Neural Networks: A case study on methanol extracts of wool fibres from endangered camelids
Journal of Solid State Chemistry ( IF 3.656 ) Pub Date: 2023-04-04 , DOI: 10.1016/j.ijms.2023.117050
Monitoring the illegal trade of wool fibres of wild vicuña (Vicugna vicugna) and guanaco (Lama guanicoe) is highly desirable. The high market value of fleece from these camelid species poses a threat to their wild populations. A previous study showed that direct analysis in real time time-of-flight mass spectrometry (DART-TOFMS) effectively identifies wool fibres to species. Producing high-resolution data in a short period of time makes DART-TOFMS a reliable identification tool, even though data analysis can still be improved. The present study proposes a novel data analysing pipeline based on Convolutional Neural Networks (CNN), applicable to any kind of DART-TOF MS data. We tested our proposed method on keratin fibres of four camelid species (Vicugna vicugna: n = 19; Vicugna pacos: n = 20; Lama guanicoe: n = 20, and Lama glama: n = 20). Analyses showed that selecting 512 ions with the highest relative intensity provides the best resolution and yields 100% accuracy for species identification.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学3区 CHEMISTRY, INORGANIC & NUCLEAR 无机化学与核化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.20 120 Science Citation Index Science Citation Index Expanded Not
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